molecular formula C11H16N2O3S B3389182 Benzenemethanamine, 2-(4-morpholinylsulfonyl)- CAS No. 918865-07-3

Benzenemethanamine, 2-(4-morpholinylsulfonyl)-

Cat. No. B3389182
CAS RN: 918865-07-3
M. Wt: 256.32 g/mol
InChI Key: WUDANWFUBVLOQS-UHFFFAOYSA-N
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Description

Benzenemethanamine, 2-(4-morpholinylsulfonyl)-, also known as MMS, is an organic compound that has been widely used in scientific research applications. This compound is a sulfonamide derivative that has been synthesized using various methods. MMS has been shown to have a unique mechanism of action, which makes it an attractive compound for studying biochemical and physiological effects.

Scientific Research Applications

Benzenemethanamine, 2-(4-morpholinylsulfonyl)- has been used in scientific research applications, including the study of cancer and inflammation. Benzenemethanamine, 2-(4-morpholinylsulfonyl)- has been shown to inhibit the proliferation of cancer cells and reduce inflammation in animal models. Benzenemethanamine, 2-(4-morpholinylsulfonyl)- has also been used to study the role of sulfonamides in the treatment of bacterial infections.

Advantages and Limitations for Lab Experiments

Benzenemethanamine, 2-(4-morpholinylsulfonyl)- has several advantages for use in lab experiments, including its low toxicity profile, its unique mechanism of action, and its ability to inhibit the activity of enzymes that are involved in the synthesis of nucleotides. However, Benzenemethanamine, 2-(4-morpholinylsulfonyl)- also has some limitations, including its solubility in water and its potential to interact with other compounds in biological systems.

Future Directions

There are several future directions for the study of Benzenemethanamine, 2-(4-morpholinylsulfonyl)-, including the development of new synthesis methods, the investigation of its mechanism of action, and the exploration of its potential therapeutic applications. Benzenemethanamine, 2-(4-morpholinylsulfonyl)- has shown promise as a treatment for cancer and inflammation, and further research is needed to fully understand its potential in these areas. Additionally, the study of Benzenemethanamine, 2-(4-morpholinylsulfonyl)- may lead to the development of new sulfonamide derivatives that have improved efficacy and lower toxicity profiles.
Conclusion
In conclusion, Benzenemethanamine, 2-(4-morpholinylsulfonyl)- is an organic compound that has been widely used in scientific research applications. Benzenemethanamine, 2-(4-morpholinylsulfonyl)- has a unique mechanism of action, which makes it an attractive compound for studying biochemical and physiological effects. Benzenemethanamine, 2-(4-morpholinylsulfonyl)- has several advantages for use in lab experiments, including its low toxicity profile, but also has some limitations. Future research on Benzenemethanamine, 2-(4-morpholinylsulfonyl)- may lead to the development of new sulfonamide derivatives that have improved efficacy and lower toxicity profiles, as well as new therapeutic applications for the treatment of cancer and inflammation.

properties

IUPAC Name

(2-morpholin-4-ylsulfonylphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S/c12-9-10-3-1-2-4-11(10)17(14,15)13-5-7-16-8-6-13/h1-4H,5-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUDANWFUBVLOQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC=C2CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001260049
Record name 2-(4-Morpholinylsulfonyl)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001260049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

918865-07-3
Record name 2-(4-Morpholinylsulfonyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=918865-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Morpholinylsulfonyl)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001260049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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